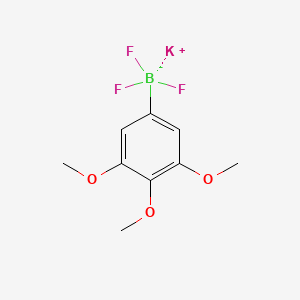
Potassium trifluoro(3,4,5-trimethoxyphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide typically involves the reaction of 3,4,5-trimethoxyphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
3,4,5-Trimethoxyphenylboronic acid+BF3+KF→Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: 3,4,5-Trimethoxyphenylboronic acid.
Reduction: 3,4,5-Trimethoxyphenylborane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide involves its ability to form stable complexes with various electrophiles. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it a valuable reagent in cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium 4-methoxyphenyltrifluoroborate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(3,4,5-trimethoxyphenyl)boranuide is unique due to the presence of three methoxy groups on the phenyl ring, which enhances its reactivity and stability compared to other trifluoroborates. This makes it particularly useful in reactions requiring high selectivity and stability under various conditions .
Eigenschaften
Molekularformel |
C9H11BF3KO3 |
|---|---|
Molekulargewicht |
274.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(3,4,5-trimethoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O3.K/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3;/h4-5H,1-3H3;/q-1;+1 |
InChI-Schlüssel |
GQBLFKHBNLRWLA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=C(C(=C1)OC)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
![(2~{R})-2-[[9-propan-2-yl-6-[(4-pyridin-2-ylphenyl)amino]purin-2-yl]amino]butan-1-ol](/img/structure/B13453629.png)
![Methyl 2,2-dioxo-2lambda6-thiabicyclo[2.2.0]hexane-4-carboxylate](/img/structure/B13453634.png)
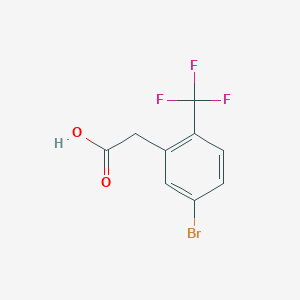
![7-Fluorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13453637.png)
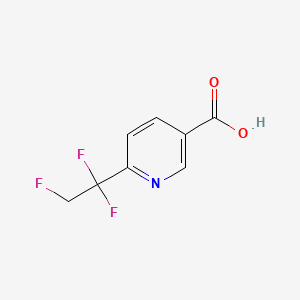
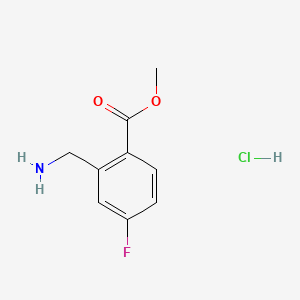
![1-{2-[2-(Tert-butoxy)ethoxy]-4-chlorophenyl}methanamine hydrochloride](/img/structure/B13453656.png)
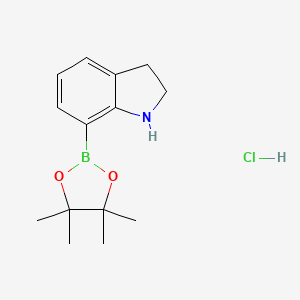
![1H-pyrrolo[3,2-c]pyridin-4-amine, trifluoroacetic acid](/img/structure/B13453665.png)
![(2R,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B13453675.png)
![Methyl 3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B13453677.png)
![tert-butyl N-[(1S)-1-(azetidin-3-yl)ethyl]carbamate hydrochloride](/img/structure/B13453684.png)
![3-Acetyl-7-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B13453692.png)
